CGRP antagonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CGRP antagonist 1 is a potent receptor antagonist for the calcitonin gene-related peptide (CGRP) receptor. It has shown significant potential in the study of cardiovascular and neurovascular diseases . This compound is particularly relevant in the context of migraine treatment, where it has been found to effectively inhibit the CGRP receptor, thereby alleviating migraine symptoms .
準備方法
The synthesis of CGRP antagonist 1 involves several key steps. One common method includes the Hayashi–Miyaura reaction, asymmetric conjugate addition, and intramolecular Heck reaction . The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and distilled water .
化学反応の分析
CGRP antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound can be oxidized to form different oxidized derivatives, or it can undergo nucleophilic substitution to form various substituted products .
科学的研究の応用
CGRP antagonist 1 has a wide range of scientific research applications. In chemistry, it is used to study the interactions and binding affinities of CGRP receptors. In biology and medicine, it is primarily used in the research of cardiovascular and neurovascular diseases, particularly in the context of migraine treatment . The compound has shown considerable effectiveness and safety in clinical trials for migraine prophylaxis . Additionally, it is used in the study of other conditions where CGRP plays a role, such as inflammation and immune responses .
作用機序
The mechanism of action of CGRP antagonist 1 involves its binding to the CGRP receptor, thereby inhibiting the physiological and cellular effects of CGRP . CGRP is a neurotransmitter that plays a major role in migraine attacks by causing blood vessels to expand, increasing inflammation, and triggering migraine symptoms . By blocking the binding of CGRP to its receptor, this compound effectively prevents these effects, thereby alleviating migraine symptoms .
類似化合物との比較
CGRP antagonist 1 is unique in its high potency and specificity for the CGRP receptor. Similar compounds include atogepant, erenumab, ubrogepant, and galcanezumab . These compounds also target the CGRP receptor but may differ in their binding affinities, mechanisms of action, and clinical applications. For instance, atogepant is another small molecule CGRP receptor antagonist used for migraine prophylaxis, while erenumab is a monoclonal antibody that targets the CGRP receptor .
特性
分子式 |
C29H26N4O4 |
---|---|
分子量 |
494.5 g/mol |
IUPAC名 |
N-[(2S)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]-2-(2-oxospiro[indole-3,4'-oxane]-1-yl)acetamide |
InChI |
InChI=1S/C29H26N4O4/c34-24(17-33-23-6-2-1-4-21(23)28(27(33)36)9-12-37-13-10-28)31-20-8-7-18-15-29(16-19(18)14-20)22-5-3-11-30-25(22)32-26(29)35/h1-8,11,14H,9-10,12-13,15-17H2,(H,31,34)(H,30,32,35)/t29-/m0/s1 |
InChIキー |
HGRHCVKYWPUJJT-LJAQVGFWSA-N |
異性体SMILES |
C1COCCC12C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC5=C(C[C@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4 |
正規SMILES |
C1COCCC12C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。